molecular formula C54H110N36O10 B12292269 H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH

H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH

Cat. No.: B12292269
M. Wt: 1423.7 g/mol
InChI Key: XUNKPNYCNUKOAU-UHFFFAOYSA-N
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Description

The compound H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH is a peptide consisting of nine arginine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of arginine residues to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each arginine residue is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups on the arginine residues are removed using trifluoroacetic acid (TFA) to expose the amino groups for subsequent coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves:

    Automated SPPS: Utilizing automated peptide synthesizers to perform repetitive cycles of coupling and deprotection.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

    Lyophilization: The purified peptide is lyophilized to obtain a dry, stable product for storage and use.

Chemical Reactions Analysis

Types of Reactions

H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: undergoes various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: The amino groups in arginine residues can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Urea derivatives and other oxidized forms of arginine.

    Reduction: Reduced forms of any disulfide bonds.

    Substitution: Alkylated or acylated arginine residues.

Scientific Research Applications

H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

    Biology: Employed in studies of protein-protein interactions, cellular uptake mechanisms, and peptide transport.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a tool in biotechnology research.

Mechanism of Action

The mechanism of action of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH involves its interaction with cellular membranes and proteins. The peptide’s high arginine content allows it to:

    Bind to Negatively Charged Molecules: The positively charged guanidino groups in arginine residues facilitate binding to negatively charged molecules such as nucleic acids and phospholipids.

    Penetrate Cell Membranes: The peptide can penetrate cell membranes through endocytosis or direct translocation, making it an effective delivery vehicle for therapeutic agents.

    Activate Signaling Pathways: Interaction with specific receptors or enzymes can activate intracellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: can be compared with other polyarginine peptides, such as:

    H-Arg-arg-arg-arg-arg-arg-OH: A shorter peptide with six arginine residues, used in similar applications but with different efficiency and cellular uptake properties.

    H-Arg-arg-arg-arg-arg-arg-arg-arg-OH: An eight-arginine peptide with slightly different biological activity and membrane penetration capabilities.

    H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: A ten-arginine peptide with enhanced cellular uptake but potentially increased cytotoxicity.

The uniqueness of This compound lies in its optimal length for balancing cellular uptake efficiency and biological activity, making it a valuable tool in various research and therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNKPNYCNUKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H110N36O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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